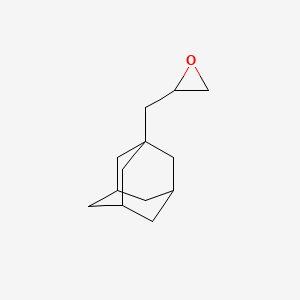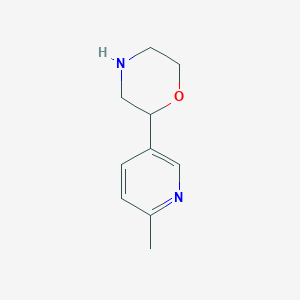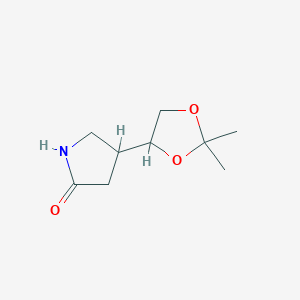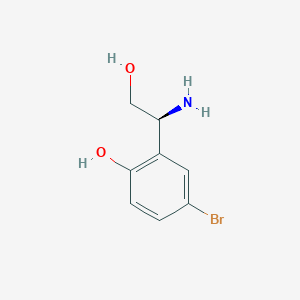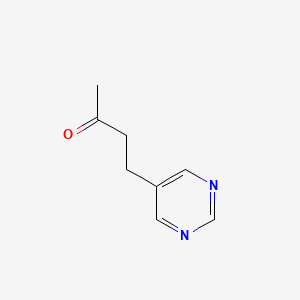
2-Butanone, 4-(5-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(PYRIMIDIN-5-YL)BUTAN-2-ONE is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE typically involves the reaction of 5-acetyl-4-aminopyrimidines with various reagents. One common method involves heating 5-acetyl-4-aminopyrimidines under reflux with sodium methoxide in butanol, which leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
化学反应分析
Types of Reactions
4-(PYRIMIDIN-5-YL)BUTAN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrido[2,3-d]pyrimidin-5-one derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce different substituents onto the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE include sodium methoxide, carboxylic acid chlorides, and various bases. Reaction conditions often involve heating under reflux in solvents such as butanol or xylene .
Major Products
The major products formed from the reactions of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE include pyrido[2,3-d]pyrimidin-5-one derivatives and other substituted pyrimidine compounds .
科学研究应用
4-(PYRIMIDIN-5-YL)BUTAN-2-ONE has several scientific research applications, including:
作用机制
The mechanism of action of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE involves its interaction with various molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, such as cyclin-dependent kinases (CDKs) and tyrosine kinases . These interactions can lead to the modulation of cell cycle progression, apoptosis, and other cellular processes .
相似化合物的比较
4-(PYRIMIDIN-5-YL)BUTAN-2-ONE can be compared with other pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but has different substituents, leading to variations in biological activity.
Pyrazolo[3,4-d]pyrimidine: This derivative has a fused pyrazole ring, which imparts unique properties and potential therapeutic applications.
The uniqueness of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
4-pyrimidin-5-ylbutan-2-one |
InChI |
InChI=1S/C8H10N2O/c1-7(11)2-3-8-4-9-6-10-5-8/h4-6H,2-3H2,1H3 |
InChI 键 |
YUZVCDDVNMXAIC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1=CN=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


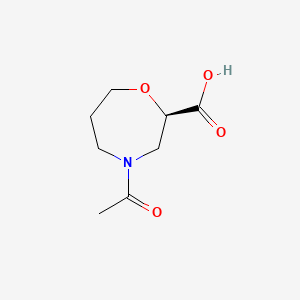
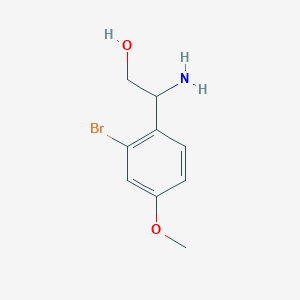
![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
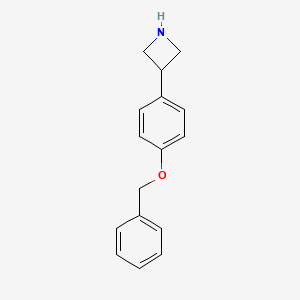
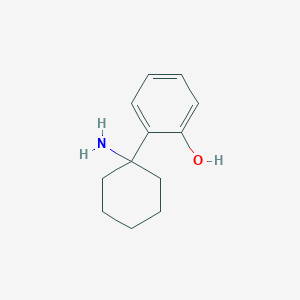
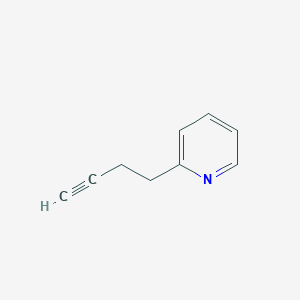
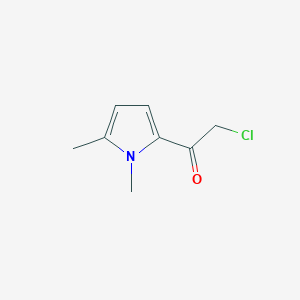
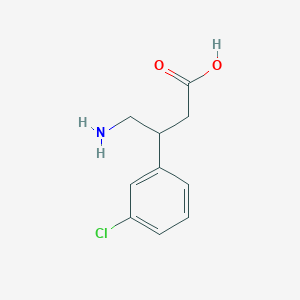
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)
